molecular formula C20H23N3O4S2 B4712959 1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B4712959
M. Wt: 433.5 g/mol
InChI Key: NFSCCALCOCGJOR-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at position 1 with a benzyl group and at position 4 with a piperazine moiety. The piperazine is further modified by a thiophen-2-ylsulfonyl group via a carbonyl linker. This structural framework is reminiscent of bioactive molecules targeting neurological and cardiovascular systems .

Properties

IUPAC Name

1-benzyl-4-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c24-18-13-17(15-22(18)14-16-5-2-1-3-6-16)20(25)21-8-10-23(11-9-21)29(26,27)19-7-4-12-28-19/h1-7,12,17H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSCCALCOCGJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.

    Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of a thiophene derivative using a sulfonyl chloride reagent.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the pyrrolidin-2-one moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride can be replaced with other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions depend on the specific reagents and conditions used, but can include oxidized sulfonyl derivatives, reduced alcohols, and substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, the piperazine ring may interact with neurotransmitter receptors, while the thiophen-2-ylsulfonyl group could engage in hydrogen bonding with enzyme active sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Piperazine Moiety

Thiophen-2-ylsulfonyl vs. Furan-2-ylcarbonyl ()

A closely related analog replaces the thiophen-2-ylsulfonyl group with a furan-2-ylcarbonyl moiety. Key differences include:

  • Ring Heteroatom : Thiophene (sulfur) versus furan (oxygen) alters lipophilicity and π-stacking capacity, influencing receptor binding and bioavailability .
Thiophen-2-ylsulfonyl vs. Pyridinylcarbonyl ()

Piberaline (1-benzyl-4-picolinoylpiperazine) shares the benzyl-piperazine-pyrrolidinone scaffold but substitutes the thiophen-2-ylsulfonyl group with a pyridinylcarbonyl (picolinoyl) group. This modification:

  • Introduces basic nitrogen in the pyridine ring, enhancing water solubility and CNS penetration.
  • Correlates with antidepressant activity, highlighting how piperazine substituents dictate pharmacological class .
Thiophen-2-ylsulfonyl vs. Arylpiperazinyl Alkyl Chains ()

Compounds S-61 and S-73 feature arylpiperazinyl groups (2-tolyl, 2,4-difluorophenyl) linked to pyrrolidin-2-one via a butyl chain. Structural contrasts include:

  • Substituent Bulk : Bulky aryl groups (e.g., difluorophenyl) may enhance selectivity for cardiovascular targets over CNS receptors .

Core Scaffold Modifications

Pyrrolidin-2-one vs. Benzimidazole ()

A benzimidazole-containing analog replaces the pyrrolidin-2-one core with a benzimidazol-2-yl group. This modification:

  • Introduces aromaticity and hydrogen-bonding capacity, likely shifting target affinity toward kinases or GPCRs.

Thiophene Ring Modifications ()

Compounds with trifluoromethylphenyl or pyrazolyl substituents on the piperazine-thiophene scaffold demonstrate:

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and receptor binding affinity .
  • Heterocyclic Replacements (e.g., pyrazole) : Modulate selectivity for kinases (e.g., PARP inhibitors) versus neurotransmitter receptors .

Pharmacological Profile Comparison

Compound Name Key Substituents Pharmacological Class Key Findings References
Target Compound Thiophen-2-ylsulfonyl piperazine Hypothetical CNS/CV agent Structural analog suggests dual potential
1-Benzyl-4-(furan-2-ylcarbonyl) analog Furan-2-ylcarbonyl Unspecified Enhanced metabolic liability
Piberaline Pyridinylcarbonyl Antidepressant Approved for mood disorders
S-61/S-73 Arylpiperazinyl butyl chain Antiarrhythmic/hypotensive α1-Adrenolytic activity
Benzimidazole analog () Benzimidazol-2-yl, phenoxyethyl Kinase/GPCR modulator High lipophilicity
MK45 () Thiophene, trifluoromethylpyridinyl Kinase inhibitor candidate PARP inhibition potential

Critical Analysis of Substituent Impact

  • Sulfonyl vs. Carbonyl : Sulfonyl groups improve stability and target engagement but may reduce membrane permeability .
  • Thiophene vs. Heteroaromatic Rings : Thiophene’s sulfur atom enhances π-π interactions in hydrophobic binding pockets, critical for kinase inhibition .
  • Benzyl vs. Alkyl Chains : Benzyl groups favor CNS penetration, while flexible alkyl chains (e.g., S-61/S-73) improve cardiovascular targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

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